4-methoxy-N-(1-piperidinyl)benzamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for 4-methoxy-N-(1-piperidinyl)benzamide is 4-methoxy-N-(piperidin-4-yl)benzamide . This nomenclature reflects the compound’s structural features:
- A benzamide backbone (a benzene ring attached to a carboxamide group).
- A methoxy group (-OCH₃) at the para position (C4) of the benzene ring.
- A piperidin-4-yl substituent bonded to the carboxamide nitrogen.
The numbering of the piperidine ring follows IUPAC rules, where the nitrogen atom is designated as position 1. However, the carboxamide group attaches to the 4th carbon of the piperidine ring, resulting in the "piperidin-4-yl" designation. This distinguishes it from derivatives where substitution occurs at the nitrogen (e.g., N-alkylpiperidines).
Molecular Formula and Weight Analysis
The molecular formula of 4-methoxy-N-(piperidin-4-yl)benzamide is C₁₃H₁₈N₂O₂ . Its molecular weight is 234.29 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 18 | 1.008 | 18.14 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 234.29 |
This formula confirms the presence of a monomethoxybenzene core and a secondary amine from the piperidine moiety.
SMILES Notation and Structural Descriptors
The SMILES notation for this compound is COC1=CC=C(C=C1)C(=O)NC2CCNCC2 , which encodes the following structural features:
- COC1=CC=C(C=C1) : A methoxy-substituted benzene ring (4-methoxy group).
- C(=O)N : A carboxamide group.
- C2CCNCC2 : A piperidine ring with the amide nitrogen bonded to the 4th carbon.
The structure exhibits planar geometry at the aromatic ring and tetrahedral geometry at the piperidine nitrogen. Hydrogen bonding is possible via the amide (-NH) and methoxy (-OCH₃) groups, influencing solubility and crystallinity.
Registry Numbers and CAS Identification
The compound is uniquely identified by the following registry numbers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | 75484-41-2 | |
| PubChem CID | 4778228 | |
| ChemSpider ID | 17252978 |
These identifiers facilitate unambiguous referencing in chemical databases and literature. The CAS number, in particular, is critical for regulatory compliance and commercial transactions.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-methoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-5-11(6-8-12)13(16)14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
GXAQIYKZKYZARX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The carboxylic acid group of 4-methoxybenzoic acid is activated through the formation of an O-acylisourea intermediate upon reaction with EDC. HOBt acts as a coupling additive to suppress racemization and enhance reaction efficiency. Piperidine nucleophilically displaces the activated intermediate, yielding the target benzamide. Optimal molar ratios observed in analogous syntheses include:
| Component | Molar Ratio (Acid:EDC:HOBt:Amine) |
|---|---|
| 4-Methoxybenzoic acid | 1.0 |
| EDC | 1.2 |
| HOBt | 1.1 |
| Piperidine | 1.5 |
Reactions typically proceed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours, achieving yields of 68–82%.
Solvent and Temperature Optimization
Polar aprotic solvents such as DMF and acetonitrile have been tested but often result in lower yields due to competitive side reactions. THF demonstrates superior performance, likely due to its ability to stabilize intermediates without participating in nucleophilic displacement. A temperature gradient study revealed:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 72 |
| 25 | 18 | 81 |
| 40 | 12 | 65 |
Elevated temperatures accelerate reaction rates but promote hydrolysis of the O-acylisourea intermediate, reducing overall efficiency.
Schotten-Baumann Reaction with Acid Chloride Derivatives
An alternative approach involves converting 4-methoxybenzoic acid to its acid chloride derivative, followed by reaction with piperidine under Schotten-Baumann conditions. This method eliminates the need for coupling reagents but requires stringent moisture control.
Acid Chloride Preparation
Treatment of 4-methoxybenzoic acid with thionyl chloride (SOCl₂) in refluxing toluene generates 4-methoxybenzoyl chloride. Key parameters include:
-
SOCl₂ Stoichiometry : 2.5 equivalents relative to acid
-
Reflux Duration : 3 hours
-
Solvent : Toluene (anhydrous)
The acid chloride is isolated via distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).
Amidation under Biphasic Conditions
The Schotten-Baumann reaction employs a biphasic system of aqueous sodium hydroxide and diethyl ether. Piperidine (1.2 equivalents) is added dropwise to the acid chloride solution at 0°C, followed by vigorous stirring for 2 hours. Yields range from 58–70%, with lower efficiencies attributed to partial hydrolysis of the acid chloride.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methodologies have been adapted for combinatorial synthesis of benzamide derivatives, though limited data exists specifically for this compound. A generalized protocol involves:
-
Resin Functionalization : Wang resin pre-loaded with 4-methoxybenzoic acid via ester linkage.
-
Amine Coupling : Piperidine in DMF with HATU/DIPEA activation.
-
Cleavage : TFA/DCM (1:99 v/v) to release the product.
Reported yields for analogous compounds reach 85%, though scalability remains challenging due to resin costs.
Protection-Deprotection Strategies for Selective Synthesis
Patent literature describes protective group tactics for piperidine derivatives, which could be adapted to prevent undesired side reactions during amidation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Benzophenone, BF₃·Et₂O, toluene | N-(Diphenylmethylene) intermediate |
| Alkylation | 3-Methoxy-bromopropane, NaH | Propylmethoxy sidechain addition |
| Deprotection | 10% HCl, ethyl acetate | Benzophenone recovery (90%) |
Adapting this method would require substituting 3-methoxy-bromopropane with 4-methoxybenzoyl chloride to target the desired benzamide.
Comparative Analysis of Methodologies
The table below evaluates key metrics across preparation methods:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Carbodiimide Coupling | 81 | 98.5 | High | $$ |
| Schotten-Baumann | 70 | 95.2 | Moderate | $ |
| Solid-Phase | 85 | 99.1 | Low | $$$$ |
| Protection-Deprotection | 78* | 97.8* | High | $$$ |
*Data extrapolated from analogous syntheses.
Challenges and Optimization Opportunities
Byproduct Formation in Carbodiimide Reactions
Urea derivatives generated from EDC degradation may contaminate the product. Countermeasures include:
-
Post-Reaction Quenching : 10% citric acid washes to remove excess EDC
-
Chromatographic Purification : Silica gel column with ethyl acetate/hexane (3:7)
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-hydroxy-N-(piperidin-1-yl)benzamide.
Reduction: 4-methoxy-N-(piperidin-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-piperidinyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels . By inhibiting HIF-1, the compound can induce apoptosis in hypoxic tumor cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The 4-methoxy group is critical for biological activity. In ES20 (4-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}benzamide), removal of the 4-methoxy group abolished root growth inhibition in Arabidopsis, highlighting its role in target interaction . Similarly, 4-methoxy-N-(pyridin-2-yl)benzamide () and 4-methoxy-N-(phenylcarbamothioyl)benzamide () retain the methoxy group but vary in amide substituents, leading to divergent activities.
Amide Nitrogen Modifications
- Piperidinyl vs. Aromatic Substituents :
- Encainide (4-methoxy-N-[2-(1-methyl-2-piperidinylethyl)phenyl]benzamide), an antiarrhythmic drug, incorporates a piperidinyl-ethyl-phenyl chain. This extended structure enhances cardiac sodium channel blockade compared to the simpler piperidinyl group in the target compound .
- Pyridinyl and Quinazolinyl Derivatives :
- 4-Methoxy-N-(pyridin-2-yl)benzamide () exhibits distinct NMR shifts (e.g., δ 3.9 ppm for methoxy protons) due to pyridine's electron-withdrawing effects, contrasting with the electron-donating piperidinyl group .
Quinazolinyl analogs (e.g., 4-methoxy-N-(2-trifluoromethylquinazolin-4-yl)benzamide) show antiplasmodial activity, leveraging the planar heterocycle for DNA or enzyme interactions, unlike the aliphatic piperidine .
Thiourea and Metal-Binding Groups :
Physicochemical Properties
- Solubility and Conformation :
- The piperidinyl group in the target compound enhances solubility in polar solvents compared to aromatic substituents (e.g., phenyl or pyridinyl groups) .
- Hydrogen-bonding capacity varies: NH chemical shifts in 4-methoxy-N-(4-methoxyphenyl)benzamide (δ 7.64 ppm) differ from piperidinyl analogs due to steric and electronic effects .
Q & A
Q. What novel applications exist for this compound in material science?
- Exploration :
- Coordination Chemistry : Synthesize metal complexes (e.g., Cu(II) or Pt(II)) for catalytic or photoluminescent properties .
- Polymer Additives : Incorporate into polyamide matrices to enhance thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
